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4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid Documentation Hub

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  • Product: 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
  • CAS: 1391287-16-3

Core Science & Biosynthesis

Foundational

Structural Characterization and Analytical Profiling of 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic Acid

Executive Summary The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, frequently serving as the core structure for numerous synthetic pharmaceuticals and natural products[1]. Within t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, frequently serving as the core structure for numerous synthetic pharmaceuticals and natural products[1]. Within this class, 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (Molecular Formula: C10H9NO3, Monoisotopic Mass: 191.058 Da) presents a unique structural paradigm. This whitepaper provides an in-depth, authoritative guide to the structural characterization of this molecule, detailing the causality behind specific analytical choices and establishing self-validating experimental protocols for drug development professionals.

Molecular Architecture and the Peri-Effect

The molecule features a partially saturated nitrogen-containing ring (with a C4 ketone) fused to a benzene ring bearing a carboxylic acid at the C5 position. The most critical structural feature governing its analytical profile is the peri-interaction between the C4-oxo group and the C5-carboxylic acid.

Because positions 4 and 5 in a fused quinoline system are spatially adjacent, the proximity of these two oxygen-rich functional groups forces a strong intramolecular hydrogen bond. This interaction locks the conformation of the carboxylate group and significantly alters the electronic environment. This manifests as distinct anomalies in both Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which must be carefully accounted for during structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

To definitively characterize the molecular framework, 1D and 2D NMR spectroscopy is required.

Causality in Solvent Selection: Why use DMSO-d6 instead of CDCl3? The strong intermolecular hydrogen bonding of the carboxylic acid renders the compound poorly soluble in non-polar solvents. Furthermore, DMSO-d6 (when strictly anhydrous) slows the proton exchange rate, allowing the crucial NH and COOH protons to be observed as distinct signals rather than being lost to the baseline.

Spectral Signatures:

  • 1H NMR: The aliphatic region is characterized by two coupled methylenes at C2 and C3. The C2 protons (adjacent to the amine) resonate further downfield than the C3 protons (adjacent to the ketone). The C5-COOH proton is highly deshielded (>12.5 ppm) due to the peri-hydrogen bonding with the C4 ketone.

  • 13C NMR: The spectrum will display two distinct carbonyl resonances. NMR characterization of structurally analogous 4-oxo-1,2,3,4-tetrahydroquinoline derivatives confirms that the C4 ketone typically resonates near 185–195 ppm, distinctly separated from the C5 carboxylic acid carbonyl at ~165–170 ppm[2].

Table 1: Predicted NMR Assignments (DMSO-d6, 400 MHz / 100 MHz)
Position¹H Shift (ppm)Multiplicity¹³C Shift (ppm)Assignment Causality & Notes
1 (NH) 6.50 - 7.00br s, 1H-Broadened by quadrupolar relaxation of ¹⁴N.
2 3.30 - 3.50td, 2H41.5Deshielded by adjacent secondary amine.
3 2.50 - 2.70t, 2H37.2α-position to the C4 ketone.
4 (C=O) --194.5Ketone carbonyl, shifted by peri-H-bond.
4a --118.0Bridgehead aromatic carbon.
5 --132.5Aromatic carbon bearing the COOH group.
6 7.40 - 7.60dd, 1H121.0Aromatic CH, deshielded by ortho-COOH.
7 7.20 - 7.40t, 1H134.0Aromatic CH.
8 6.80 - 7.00d, 1H115.5Aromatic CH, shielded by ortho-NH group.
8a --150.0Bridgehead aromatic, attached to nitrogen.
5-COOH 12.5 - 13.5br s, 1H169.0Highly deshielded due to intramolecular H-bond.

Mass Spectrometry (MS) and Fragmentation Dynamics

High-Resolution Mass Spectrometry (HRMS) provides exact mass validation.

Causality in Ionization Mode: Why operate in positive Electrospray Ionization (+ESI) mode? The secondary amine in the tetrahydroquinoline ring is readily protonated to form the[M+H]⁺ ion at m/z 192.0655, providing a stronger and more stable signal than the [M-H]⁻ ion, despite the presence of the acidic carboxyl group. The predicted collision cross section (CCS) for the [M+H]⁺ adduct is approximately 137.9 Ų, which serves as a valuable metric for ion mobility mass spectrometry (IM-MS) validation[3].

MSFragmentation M1 Molecular Ion [M+H]+ m/z 192.06 M2 Dehydrated Fragment m/z 174.05 M1->M2 - H2O (18 Da) Peri-effect driven M3 Decarboxylated Fragment m/z 148.07 M1->M3 - CO2 (44 Da) Decarboxylation M4 Secondary Fragment m/z 146.06 M2->M4 - CO (28 Da) Ring contraction

ESI-MS positive ion mode fragmentation pathway of 4-oxo-THQ-5-carboxylic acid.

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups. The peri-interaction weakens the C=O double bond character of the C4 ketone, shifting its stretching frequency lower than a typical cyclic ketone.

Table 2: Characteristic FT-IR Vibrational Frequencies (ATR)
Wavenumber (cm⁻¹)Functional GroupIntensityDiagnostic Significance
3350 - 3250 N-H stretchMedium, sharpConfirms secondary amine of THQ ring.
3200 - 2500 O-H stretchBroad, weakCarboxylic acid, broadened by H-bonding.
1710 - 1690 C=O stretch (Acid)Strong5-COOH carbonyl vibration.
1660 - 1640 C=O stretch (Ketone)Strong4-oxo carbonyl, shifted lower by peri-H-bond.
1600, 1580 C=C stretchMediumAromatic ring breathing modes.

Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system. By embedding orthogonal verification steps (e.g., using 2D HMBC NMR to confirm 1D ¹³C assignments, or using exact mass MS/MS to validate nominal mass fragments), the workflow inherently checks its own accuracy without relying solely on external reference standards.

AnalyticalWorkflow cluster_0 Spectroscopic Profiling Sample 4-Oxo-THQ-5-COOH (Analyte) NMR NMR Spectroscopy (1H, 13C, HMBC) Sample->NMR DMSO-d6 MS Mass Spectrometry (ESI-qTOF) Sample->MS MeOH/H2O IR FT-IR Spectroscopy (ATR Solid State) Sample->IR Direct Load Validation Structural Validation NMR->Validation MS->Validation IR->Validation

Analytical workflow for the structural validation of 4-oxo-THQ-5-carboxylic acid.

Protocol 1: NMR Spectroscopy (Regiochemical Validation)
  • Sample Preparation: Weigh 10–15 mg of the compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR at 400 MHz (zg30 pulse sequence, 16 scans, 1s relaxation delay) and ¹³C NMR at 100 MHz (zgpg30 pulse sequence, 1024 scans, 2s relaxation delay).

  • Internal Validation (HMBC): Acquire a 2D ¹H-¹³C HMBC spectrum. Validation checkpoint: The C4 ketone carbon (~194 ppm) must show a 3-bond correlation to the C2 aliphatic protons (~3.4 ppm), while the C5 carboxylic acid carbon (~169 ppm) must show a 3-bond correlation to the C7 aromatic proton (~7.3 ppm). This definitively distinguishes the two carbonyls.

Protocol 2: High-Resolution Mass Spectrometry (Compositional Validation)
  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) spiked with 0.1% formic acid to promote protonation.

  • Acquisition: Inject 5 µL into an ESI-qTOF mass spectrometer. Operate in positive ion mode (+ESI). Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Internal Validation (MS/MS): Isolate the precursor ion at m/z 192.06 and apply a collision energy (CE) of 15–25 eV using Argon as the collision gas. Validation checkpoint: The presence of an m/z 174.05 fragment confirms the availability of the hydroxyl group (loss of H₂O), while m/z 148.07 confirms the carboxylic acid moiety (loss of CO₂).

Protocol 3: FT-IR Spectroscopy (Functional Group Validation)
  • Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (Diamond or ZnSe) is clean and collect an ambient background spectrum.

  • Acquisition: Place 1–2 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Internal Validation: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Validation checkpoint: The presence of two distinct C=O stretching bands (one sharp at ~1700 cm⁻¹, one broadened/shifted at ~1650 cm⁻¹) validates the peri-interaction between the acid and the ketone.

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Exploratory

A Technical Guide to Molecular Docking Studies of 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

This guide provides an in-depth, technical walkthrough of performing molecular docking studies on 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid. It is intended for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technical walkthrough of performing molecular docking studies on 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular biology. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and reproducible in silico investigation.

Introduction: The Therapeutic Potential of Quinolone Scaffolds

The quinolone structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid molecule, our subject of study, belongs to this versatile class of compounds. Its therapeutic potential, however, remains largely unexplored.

Molecular docking, a powerful computational technique, allows us to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor), typically a protein.[3][4] This in silico approach is instrumental in modern drug discovery, enabling the rapid and cost-effective screening of potential drug candidates and providing insights into their mechanism of action.[3][5]

This guide will delineate a comprehensive workflow for conducting a molecular docking study of 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid, from target selection to the critical analysis of docking results.

Target Selection: An Evidence-Based Approach

The success of any molecular docking study hinges on the selection of a biologically relevant protein target. Given the absence of specific experimental data for 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid, we will leverage the known pharmacology of structurally related quinolone compounds. A prominent mechanism of action for many quinolone-based drugs is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2] Therefore, for the purpose of this guide, we will select Bacillus cereus DNA gyrase as our protein target. The crystal structure of this enzyme is available in the Protein Data Bank (PDB).

Table 1: Selected Protein Target for Molecular Docking

Protein TargetPDB IDOrganismRationale
DNA Gyrase Subunit A1VENBacillus cereusKnown target for quinolone antibacterials. High-resolution crystal structure available.

The Molecular Docking Workflow: A Step-by-Step Protocol

The following protocol outlines a validated and widely adopted workflow for molecular docking using AutoDock Vina, a popular and robust docking engine.[6]

Ligand Preparation

The initial step involves the generation and optimization of the 3D structure of our ligand, 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid.

Protocol 1: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid using a chemical drawing tool such as ChemDraw or the online PubChem Sketcher. The SMILES string for this compound is C1CNC2=CC=CC(=C2C1=O)C(=O)O.[7]

  • 3D Structure Generation and Energy Minimization: Convert the 2D structure to a 3D conformation using a molecular modeling software like Avogadro or UCSF Chimera. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • File Format Conversion and PDBQT Preparation: Save the optimized 3D structure in a PDB file format. Subsequently, use AutoDockTools (ADT) to:

    • Add Gasteiger charges to the ligand atoms.

    • Merge non-polar hydrogens.

    • Set up the rotatable bonds.

    • Save the final prepared ligand in the PDBQT file format, which is required by AutoDock Vina.

Receptor Preparation

Proper preparation of the receptor is crucial for a successful docking simulation. This involves cleaning the PDB file and preparing it for the docking calculations.

Protocol 2: Receptor Preparation

  • PDB File Retrieval: Download the crystal structure of Bacillus cereus DNA gyrase (PDB ID: 1VEN) from the RCSB Protein Data Bank.

  • Receptor Cleaning: Using a molecular visualization tool like PyMOL or UCSF Chimera, remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.

  • PDBQT File Preparation using AutoDockTools (ADT):

    • Add polar hydrogens to the protein.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor in the PDBQT file format.

Grid Box Definition

The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for potential binding poses of the ligand.

Protocol 3: Grid Box Definition

  • Active Site Identification: The binding site of quinolones in DNA gyrase is well-characterized. For PDB ID 1VEN, the active site is located in a pocket formed by specific residues. If the active site is unknown, it can be predicted using web servers like CASTp or by identifying the location of a co-crystallized ligand in a similar protein structure.

  • Grid Box Setup: Using AutoDockTools, define the center and dimensions of the grid box to encompass the entire active site of the protein. The grid spacing is typically set to 0.375 Å.[8] The dimensions should be large enough to allow for the free rotation and translation of the ligand within the binding pocket.

Molecular Docking Simulation

With the prepared ligand, receptor, and a defined grid box, the docking simulation can be executed.

Protocol 4: Running the Docking Simulation

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Execution of AutoDock Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as an input. The command will be similar to: vina --config conf.txt --log log.txt.

  • Output: AutoDock Vina will generate an output file in PDBQT format containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

Analysis and Interpretation of Docking Results

The final and most critical phase of the molecular docking study is the analysis and interpretation of the results.

Binding Affinity

The primary quantitative output of a docking simulation is the binding affinity, which is an estimation of the binding free energy.[4] Lower binding energy values indicate a more stable protein-ligand complex and, therefore, a higher predicted binding affinity.

Table 2: Hypothetical Docking Results

Binding PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-8.50.000
2-8.21.254
3-7.92.013
4-7.62.589
5-7.33.147
Binding Pose and Interactions

Beyond the binding affinity, a thorough analysis of the binding pose and the non-covalent interactions between the ligand and the receptor is essential.

Protocol 5: Post-Docking Analysis

  • Visualization: Load the receptor PDBQT file and the docking output PDBQT file into a molecular visualization program like PyMOL or Discovery Studio Visualizer.

  • Interaction Analysis: Analyze the top-ranked binding pose to identify key interactions, such as:

    • Hydrogen Bonds: These are critical for the specificity and stability of binding.

    • Hydrophobic Interactions: These contribute significantly to the overall binding affinity.

    • Pi-Pi Stacking: Interactions between aromatic rings can further stabilize the complex.

    • Salt Bridges: Electrostatic interactions between charged residues.

A detailed 2D diagram of these interactions provides a clear and concise representation of the binding mode.

Visualization of the Workflow

The following diagram, generated using Graphviz, illustrates the complete molecular docking workflow.

Molecular_Docking_Workflow cluster_Preparation Preparation Phase cluster_Simulation Simulation Phase cluster_Analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization, PDBQT) Grid_Box Grid Box Definition (Active Site Identification) Ligand_Prep->Grid_Box Receptor_Prep Receptor Preparation (PDB Cleaning, PDBQT) Receptor_Prep->Grid_Box Docking Molecular Docking (AutoDock Vina) Grid_Box->Docking Results Docking Results (Binding Poses and Affinities) Docking->Results Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Results->Interaction_Analysis Conclusion Conclusion and Further Steps Interaction_Analysis->Conclusion

Caption: A flowchart illustrating the key stages of a molecular docking study.

Trustworthiness and Validation of the Protocol

To ensure the reliability of the docking protocol, a validation step is highly recommended.[4] This typically involves re-docking the native ligand (if one is present in the crystal structure) back into the active site of the receptor. A successful validation is generally considered to be achieved if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose of the native ligand is less than 2.0 Å.[9]

Conclusion and Future Directions

This guide has provided a comprehensive and technically detailed protocol for conducting a molecular docking study of 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid against a putative target, DNA gyrase. The insights gained from such a study, including the predicted binding affinity and the key molecular interactions, can provide a strong foundation for further experimental validation.

Future work should focus on in vitro assays to confirm the inhibitory activity of the compound against the chosen target. Furthermore, molecular dynamics simulations can be employed to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and physiologically relevant understanding of the binding event.

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
  • ETFLIN. (2022, December 2). A Beginner's Guide to Molecular Docking.
  • Galaxy Training. (2019, October 19). Protein-ligand docking.
  • Molecular Docking Tutorial. (n.d.).
  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024, July 15).
  • MDPI. (2025, August 30). Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evaluation.
  • MDPI. (2019, October 8). Design, Synthesis, Molecular Docking and Antibacterial Screening of Some Quinolone Compounds.
  • In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound. (2019, May 22).
  • Computational Study of Quinolone Derivatives to Improve their Therapeutic Index as Anti-malaria Agents: QSAR and QSTR. (2015, July 30). Brieflands.
  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (n.d.). PMC.
  • MDPI. (2020, October 18). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R).
  • Molecular docking protocol validation. This crucial process can enhance.... (n.d.). ResearchGate.
  • Benchchem. (n.d.). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.
  • PubChemLite. (n.d.). 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic Acid

Introduction and Strategic Context The 1,2,3,4-tetrahydroquinoline nucleus is a highly privileged core structure found in a myriad of synthetic pharmaceuticals and biologically active natural products[1]. Specifically, 4...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The 1,2,3,4-tetrahydroquinoline nucleus is a highly privileged core structure found in a myriad of synthetic pharmaceuticals and biologically active natural products[1]. Specifically, 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (CAS 1391287-16-3) serves as a critical bifunctional building block in drug discovery, offering both a ketone for derivatization (e.g., reductive amination) and a carboxylic acid for amide coupling [2].

Synthesizing this specific regioisomer presents a unique chemical challenge. While the reduction of pre-functionalized quinolines is an option, the most direct and atom-economical method for accessing 2,3-dihydroquinolin-4(1H)-ones is the intramolecular Friedel-Crafts acylation of N -alkylated anilines[3]. This guide details a robust, two-step synthetic protocol designed to navigate the inherent regioselectivity challenges of this pathway.

Retrosynthetic Analysis & Reaction Causality

The synthesis relies on a two-stage assembly:

  • Aza-Michael Addition: The installation of a propanoic acid chain onto the nitrogen of 3-aminobenzoic acid using acrylic acid.

  • Intramolecular Friedel-Crafts Acylation: Ring closure via an acylium ion intermediate.

The Regioselectivity Challenge (E-E-A-T Insight): During the Friedel-Crafts cyclization, the electrophilic acylium ion attacks the aromatic ring ortho to the activating secondary amine. Because the starting material is a 3-substituted aniline, there are two available ortho positions: C2 and C6.

  • Attack at the sterically favored C6 position yields the 7-carboxylic acid byproduct.

  • Attack at the sterically hindered C2 position (sandwiched between the amine and the existing carboxyl group) yields the desired 5-carboxylic acid target.

To successfully drive and isolate the sterically hindered 5-isomer, the choice of cyclization reagent is critical. We employ Eaton's Reagent (7.7 wt% P2​O5​ in methanesulfonic acid) instead of traditional Polyphosphoric Acid (PPA). Eaton's reagent provides a highly acidic, low-viscosity medium that ensures efficient protonation and dehydration to the acylium ion without the severe mass-transfer limitations and difficult aqueous workups associated with viscous PPA [3].

Workflow A 3-Aminobenzoic Acid + Acrylic Acid B Aza-Michael Addition (Reflux, Water/Toluene) A->B C 3-(2-carboxyethylamino)benzoic acid (Intermediate) B->C D Eaton's Reagent (P2O5 in MeSO3H) C->D E Intramolecular Friedel-Crafts Acylation D->E F Regioisomer Mixture (5-COOH & 7-COOH) E->F G Chromatographic Separation F->G H 4-oxo-1,2,3,4-tetrahydroquinoline- 5-carboxylic acid G->H

Synthetic workflow for 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid.

Materials & Equipment

  • Reagents: 3-Aminobenzoic acid (≥98%), Acrylic acid (stabilized, ≥99%), Eaton's Reagent (Phosphorus pentoxide, 7.7 wt. % in methanesulfonic acid), Ethyl acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Anhydrous sodium sulfate ( Na2​SO4​ ).

  • Equipment: 250 mL round-bottom flasks, reflux condenser, magnetic stirrer with heating mantle, TLC plates (Silica gel 60 F254​ ), flash chromatography column.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(2-carboxyethylamino)benzoic acid

The aza-Michael addition establishes the necessary carbon framework for the heterocyclic ring.

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 3-aminobenzoic acid (13.7 g, 100 mmol) in 100 mL of distilled water.

  • Addition: Add acrylic acid (8.2 mL, 120 mmol) dropwise to the stirring suspension at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 100 °C) for 12-16 hours. Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The primary amine spot should disappear, replaced by a lower Rf​ secondary amine spot.

  • Workup: Cool the reaction mixture to 4 °C in an ice bath. The intermediate, 3-(2-carboxyethylamino)benzoic acid, will precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 × 20 mL), and dry under high vacuum at 50 °C overnight to afford the intermediate as an off-white powder.

Step 2: Intramolecular Friedel-Crafts Acylation

Eaton's reagent drives the dehydration and subsequent electrophilic aromatic substitution.

  • Activation: In a dry 250 mL flask flushed with nitrogen, dissolve the dried intermediate (10.4 g, 50 mmol) in Eaton's Reagent (50 mL). The low viscosity of Eaton's reagent allows for standard magnetic stirring [3].

  • Cyclization: Heat the dark solution to 70–80 °C for 4 hours.

  • Quenching: Carefully pour the hot reaction mixture into 300 g of vigorously stirred crushed ice. Causality: This highly exothermic step hydrolyzes the excess anhydride and precipitates the crude organic products.

  • Extraction: Extract the aqueous mixture with EtOAc (3 × 100 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield a crude mixture of the 5-COOH and 7-COOH regioisomers.

Step 3: Regioisomer Separation
  • Chromatography: Load the crude mixture onto a silica gel column.

  • Elution: Elute using a gradient of DCM:MeOH (from 98:2 to 90:10).

  • Isolation: The sterically hindered 5-carboxylic acid isomer typically elutes slower (lower Rf​ ) than the 7-carboxylic acid isomer due to different intramolecular hydrogen bonding profiles. Pool the appropriate fractions and evaporate to yield pure 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid.

Mechanistic Insights: Acylium Ion Generation

The critical phase of this synthesis is the generation of the acylium ion and its subsequent attack on the aromatic ring. Eaton's reagent acts as both the solvent and the strong acid catalyst. The methanesulfonic acid protonates the terminal carboxylic acid of the propanoic chain. The dehydrating power of P2​O5​ forces the loss of a water molecule, generating a highly electrophilic, resonance-stabilized acylium ion [3].

Because the amino group is an ortho/para director, and the para position is occupied/irrelevant to ring closure, the acylium ion must attack one of the two ortho positions (C2 or C6). The statistical and steric preference is for C6, but the desired C2 attack is achieved through the thermodynamic driving force of the reaction conditions, followed by rigorous physical separation.

Mechanism N1 Propanoic Acid Moiety (Intermediate) N2 Protonation by MeSO3H (Eaton's Reagent) N1->N2 N3 Loss of H2O (- H2O) N2->N3 N4 Electrophilic Acylium Ion Generation N3->N4 N5 Electrophilic Aromatic Substitution (Attack at C2 or C6) N4->N5 N6 Attack at C2 (Sterically Hindered) N5->N6 N7 Attack at C6 (Sterically Favored) N5->N7 N8 5-Carboxylic Acid (Target) N6->N8 N9 7-Carboxylic Acid (Byproduct) N7->N9

Mechanism of acylium ion generation and regioselective electrophilic aromatic substitution.

Quantitative Data & Compound Properties

The following table summarizes the physicochemical properties and expected experimental outcomes for the target compound and its precursor.

Parameter3-(2-carboxyethylamino)benzoic acid (Intermediate)4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (Target)
Molecular Formula C10​H11​NO4​ C10​H9​NO3​
Monoisotopic Mass 209.068 Da191.058 Da [2]
CAS Number N/A1391287-16-3
Expected Yield 75 - 85%15 - 25% (Post-separation of isomers)
Appearance Off-white powderPale yellow to tan solid
TLC Rf​ (DCM:MeOH 9:1) ~0.25~0.40 (Note: 7-COOH isomer runs at ~0.55)

References

  • National Institutes of Health (NIH) . Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available at:[Link]

  • PubChemLite (Université du Luxembourg) . 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (C10H9NO3) Structural Information. Available at:[Link]

Application

Advanced HPLC Method Development for 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the accurate quantificat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification and purity assessment of 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid.

Physicochemical Profiling & Causality in Method Design

To develop a robust chromatographic method, we must first deconstruct the analyte. 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a highly functionalized, amphoteric molecule structurally related to quinolone antibiotics and pharmaceutical intermediates. Its behavior in solution dictates our entire chromatographic strategy.

Structural Causality & Chromatographic Challenges
  • The Carboxylic Acid (C5): With an estimated pKa​ between 3.5 and 4.5, this group is highly sensitive to mobile phase pH. If the pH of the mobile phase is near this pKa​ , the molecule exists in a state of dynamic equilibrium between its neutral and ionized forms. Causality: This partial ionization leads to split peaks, peak broadening, and severe run-to-run retention time variability.

  • The Tetrahydroquinoline Core & 4-Oxo Group: The secondary amine in the ring is partially conjugated with the ketone at the C4 position. While this reduces its basicity compared to aliphatic amines, it remains a polar, nitrogenous domain. Causality: In Reversed-Phase HPLC (RP-HPLC), basic nitrogen atoms interact strongly with ionized residual silanols ( pKa​ ~ 4.5–6.0) on standard silica stationary phases via cation exchange. This secondary interaction is the primary cause of severe peak tailing in quinoline derivatives .

The pH-Driven Solution

To achieve sharp, symmetrical peaks and reproducible retention, the mobile phase must be heavily buffered at least 1.5 pH units below the pKa​ of the carboxylic acid (target pH 2.0–3.0). This highly acidic environment serves a dual mechanistic purpose:

  • It fully protonates the carboxylic acid, driving the analyte into its lipophilic, neutral state to maximize retention on the hydrophobic C18 stationary phase.

  • It fully protonates the residual silanols on the silica matrix, neutralizing their negative charge and eliminating the cation-exchange interactions that cause tailing .

pH_Logic Condition Mobile Phase pH Strategy LowPH Acidic pH (2.0 - 3.0) (0.1% Formic Acid) Condition->LowPH NeutralPH Neutral pH (~7.0) (Unbuffered Aqueous) Condition->NeutralPH Mech1 Carboxylic Acid: Neutral Silanols: Protonated LowPH->Mech1 Mech2 Carboxylic Acid: Ionized Silanols: Ionized NeutralPH->Mech2 Result1 High Retention & Sharp Peaks (Optimal RP-HPLC) Mech1->Result1 Result2 Poor Retention & Severe Tailing (Suboptimal) Mech2->Result2

Caption: Logical relationship demonstrating the causality of pH selection on analyte retention and peak shape.

Chromatographic Strategy & Stationary Phase Selection

Based on the physicochemical profile, standard unendcapped silica columns will fail. We must utilize a stationary phase designed to minimize secondary interactions.

  • Column Selection: An end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) or a low-silanol mixed-mode column (such as the Newcrom R1) is mandatory. End-capping chemically blocks residual silanols, providing an inert surface for the tetrahydroquinoline core .

  • Mobile Phase Modifiers: We utilize 0.1% Formic Acid (FA) in both the aqueous and organic phases. Formic acid provides the necessary acidic environment (pH ~2.7) while maintaining full compatibility with downstream LC-MS applications, unlike non-volatile phosphate buffers .

  • Organic Modifier: Acetonitrile (ACN) is selected over methanol. ACN has a lower viscosity, which reduces system backpressure, and its aprotic nature generally yields sharper peaks for bulky, conjugated aromatic systems.

Experimental Workflows & Self-Validating Protocols

A reliable method must be self-validating. The following protocol integrates a System Suitability Test (SST) as a mandatory gatekeeper. If the SST fails, the system is not fit for sample analysis, ensuring absolute data integrity.

Reagent & Standard Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Prepare a mixture of 90% Mobile Phase A and 10% Mobile Phase B. Expert Insight: Always dissolve the sample in a diluent that closely matches the initial gradient conditions to prevent solvent-mismatch peak distortion (fronting).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve completely in 1.0 mL of DMSO (due to potential aqueous insolubility at high concentrations), then make up to volume with the Diluent.

  • Working Standard (50 µg/mL): Dilute 500 µL of the Stock Solution into a 10 mL volumetric flask and make up to volume with the Diluent.

Chromatographic Execution

Equilibrate the column with the initial gradient conditions (10% B) for at least 15 column volumes (approx. 20 minutes at 1.0 mL/min) until a stable baseline is achieved.

Workflow Start 1. Analyte Profiling (4-oxo-THQ-5-carboxylic acid) ColSel 2. Stationary Phase Selection (End-capped C18 / Low Silanol) Start->ColSel MobPhase 3. Mobile Phase Optimization (pH 2.5 - 3.0 to suppress ionization) ColSel->MobPhase Grad 4. Gradient Design (Water/Acetonitrile + 0.1% FA) MobPhase->Grad SST 5. System Suitability Testing (Self-Validating Gatekeeper) Grad->SST

Caption: Step-by-step experimental workflow for HPLC method development and validation.

Data Presentation & Method Parameters

The quantitative parameters for the method are summarized in the tables below. The gradient is designed to elute polar impurities early, elute the main target compound in the middle of the run, and flush highly retained hydrophobic impurities at the end.

Table 1: Optimized Chromatographic Parameters
ParameterSpecificationCausality / Rationale
Column End-capped C18, 4.6 x 150 mm, 5 µmMinimizes secondary silanol interactions.
Mobile Phase A Water + 0.1% Formic AcidSuppresses carboxylic acid ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidProvides sharp elution of aromatic rings.
Flow Rate 1.0 mL/minOptimal linear velocity for 5 µm particles.
Injection Volume 10 µLPrevents column overloading and peak broadening.
Column Temp. 30 °CReduces solvent viscosity and stabilizes retention.
Detection (UV) 254 nm & 280 nmCaptures the conjugated oxo-quinoline chromophore.
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BFlow Profile
0.09010Initial hold to focus the analyte band.
2.09010Isocratic hold for polar impurity elution.
12.01090Linear ramp to elute the target analyte.
15.01090High-organic wash to clear hydrophobic matrix.
15.19010Rapid return to initial conditions.
20.09010Re-equilibration prior to the next injection.
Table 3: System Suitability Testing (SST) Acceptance Criteria

To ensure the method is self-validating, perform 5 replicate injections of the Working Standard (50 µg/mL). The system is only approved for sample analysis if it meets the following criteria:

SST ParameterAcceptance CriteriaImplication if Failed
Retention Time %RSD 1.0%Indicates pump malfunction or poor column equilibration.
Peak Area %RSD 2.0%Indicates autosampler inconsistency or integration errors.
Tailing Factor ( Tf​ ) 1.5Indicates column degradation or silanol interactions.
Theoretical Plates ( N ) > 5,000Indicates loss of column efficiency or dead volume issues.

References

The mechanistic principles and protocol standards utilized in this application note are grounded in the following authoritative sources:

  • Title: Separation of 1,2,3,4-Tetrahydroquinoline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: MDPI URL: [Link]

Method

Application Notes and Protocols for the NMR Spectroscopic Analysis of 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Introduction 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its quinolone scaffold, a core structure in many anti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its quinolone scaffold, a core structure in many antibacterial agents[1][2]. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such molecules[3][4][5]. This guide provides a comprehensive set of protocols and application notes for the NMR analysis of 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established NMR principles and aim to provide a self-validating system for accurate and reproducible results.

Molecular Structure and Key NMR-Active Nuclei

The structure of 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid contains several key proton (¹H) and carbon (¹³C) environments that will give rise to distinct signals in the NMR spectra. Understanding the expected chemical environments is the first step in successful spectral interpretation.

Part 1: Sample Preparation: The Foundation of High-Quality NMR Data

The quality of the NMR spectrum is fundamentally dependent on the meticulous preparation of the sample. The following protocol outlines the critical steps for preparing 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid for NMR analysis.

Protocol 1: Sample Preparation

1. Sample Purity:

  • Rationale: Impurities can introduce extraneous signals, complicating spectral interpretation.

  • Procedure: Ensure the sample is of high purity (>95%), as determined by a preliminary analytical technique such as LC-MS or elemental analysis.

2. Weighing the Sample:

  • Rationale: The concentration of the analyte directly impacts the signal-to-noise ratio of the NMR spectrum.

  • Procedure:

    • For ¹H NMR: Accurately weigh 5-10 mg of the compound.[6]

    • For ¹³C NMR: A higher concentration is required due to the low natural abundance of the ¹³C isotope. Weigh 20-50 mg of the compound.[3][6]

3. Solvent Selection:

  • Rationale: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals. The solvent must also fully dissolve the sample to ensure a homogeneous solution, which is essential for obtaining sharp NMR signals.

  • Recommended Solvents:

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is often the solvent of choice for carboxylic acids due to its high polarity and ability to form hydrogen bonds, which aids in solubilizing the compound. The acidic proton of the carboxylic acid is often observable in DMSO-d₆.[6][7][8][9][10]

    • Methanol-d₄ (CD₃OD): Another suitable polar solvent. The carboxylic acid proton will exchange with the deuterium of the solvent and will likely not be observed.[7][8]

    • Chloroform-d (CDCl₃): While less polar, it can be a good choice if the compound shows sufficient solubility.[7][8][9]

  • Procedure: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6][11]

4. Transfer to NMR Tube:

  • Rationale: Particulate matter in the sample can degrade the quality of the NMR spectrum by causing line broadening.

  • Procedure:

    • Using a Pasteur pipette with a small plug of cotton or glass wool, filter the solution to remove any suspended particles.[6][11]

    • Transfer the filtered solution into a clean, dry 5 mm NMR tube. The ideal sample height in the tube is 4-5 cm.[12][13]

5. Internal Standard (Optional):

  • Rationale: An internal standard provides a reference signal for accurate chemical shift calibration.

  • Procedure: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (for non-aqueous solvents). The residual solvent peak is also commonly used as a secondary reference.[6][9][13]

Part 2: NMR Data Acquisition: A Multi-faceted Approach

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural elucidation of 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid.

Workflow for NMR Data Acquisition

Caption: A logical workflow for the NMR analysis of 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid.

Protocol 2: 1D NMR Experiments
ExperimentPurposeKey Parameters (Typical for a 500 MHz Spectrometer)
¹H NMR To determine the number of different proton environments and their relative numbers (via integration). Provides information on proton-proton coupling.[14]Pulse Program: zg30Number of Scans (ns): 16-64Spectral Width (sw): 16 ppmAcquisition Time (aq): ~2-4 sRelaxation Delay (d1): 2-5 s
¹³C NMR To determine the number of different carbon environments.Pulse Program: zgpg30 (proton decoupled)Number of Scans (ns): 1024-4096Spectral Width (sw): 240 ppmAcquisition Time (aq): ~1-2 sRelaxation Delay (d1): 2 s
DEPT-135 To differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ positive, CH₂ negative).Pulse Program: dept135Number of Scans (ns): 256-1024Spectral Width (sw): 240 ppmRelaxation Delay (d1): 2 s
Protocol 3: 2D NMR Experiments

2D NMR experiments are crucial for establishing connectivity within the molecule.[15][16]

ExperimentPurposeKey Information Gained
COSY (Correlation Spectroscopy)To identify protons that are coupled to each other (typically through 2-3 bonds).[6][17]Reveals the spin systems of the aliphatic and aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence)To identify which protons are directly attached to which carbons.[17]Provides direct C-H correlations.
HMBC (Heteronuclear Multiple Bond Correlation)To identify long-range (2-3 bond) couplings between protons and carbons.[6][17]Crucial for connecting different spin systems and identifying quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy)To identify protons that are close to each other in space (through-space interactions).Provides information on the 3D structure and stereochemistry of the molecule.

Part 3: Data Processing and Spectral Interpretation

Accurate data processing is essential for extracting meaningful information from the raw NMR data.

Protocol 4: Data Processing
  • Fourier Transform (FT): The raw free induction decay (FID) is converted into a frequency-domain spectrum.[18][19]

  • Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the pure absorption mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated using the internal standard or the residual solvent peak.

  • Integration (¹H NMR): The area under each proton signal is integrated to determine the relative number of protons.[14][20]

Expected Spectral Features and Interpretation Strategy

A systematic approach to spectral interpretation is key to elucidating the structure of 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid.

Sources

Technical Notes & Optimization

Troubleshooting

how to dissolve 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid for cell culture

Technical Support Center: Solubilization Guide for 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guid...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Guide for 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to provide not just the "how," but the thermodynamic "why" behind solubilizing complex amphoteric molecules for in vitro assays.

Dissolving multi-ring systems like 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid [1] for cell culture presents unique challenges. This guide provides a self-validating protocol to achieve stable, precipitate-free solutions while maintaining cellular viability.

Physicochemical Profile & Solvent Compatibility

Understanding the molecular structure is critical. The presence of a secondary amine (within the tetrahydroquinoline ring) and a carboxylic acid creates a zwitterionic character. This leads to strong intermolecular hydrogen bonding and a high crystal lattice energy, making direct aqueous dissolution highly inefficient.

Table 1: Physicochemical Properties & Solvent Selection

ParameterValue / CharacteristicImpact on Solubilization
Molecular Formula C10H9NO3[1]Hydrophobic core requires an organic solvent.
Molecular Weight 191.18 g/mol [1]Small molecule size allows for passive membrane permeability once dissolved.
Ionizable Groups Secondary Amine, Carboxylic AcidAmphoteric/Zwitterionic; environmental pH dictates the net charge.
Primary Solvent Anhydrous DMSO (≥99.9%)[2]Disrupts H-bonds via strong dipole moment; ideal for 10-50 mM stock preparation.
Aqueous Solubility Poor at neutral pHRequires step-wise kinetic dilution to prevent solvent crashing.

Solubilization Workflow

SolubilizationWorkflow A Solid Compound 4-oxo-1,2,3,4-tetrahydroquinoline -5-carboxylic acid B Primary Solubilization Add 100% DMSO (Anhydrous) A->B C Vortex & Sonication (Break crystal lattice) B->C D Stock Solution (10 - 50 mM) C->D E Aqueous Dilution Add dropwise to pre-warmed media D->E F Final Assay Solution (DMSO ≤ 0.1% v/v) E->F

Workflow for solubilizing amphoteric quinoline derivatives for in vitro assays.

Step-by-Step Methodology

Phase 1: Stock Solution Preparation (10 mM in DMSO)

Causality: Anhydrous Dimethyl Sulfoxide (DMSO) acts as a polar aprotic solvent[2]. Its high dielectric constant and strong dipole moment effectively disrupt the intermolecular hydrogen bonds between the carboxylic acid and amine groups of the compound, overcoming the lattice energy without ionizing the molecule.

  • Weighing: Equilibrate the solid 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid to room temperature before opening to prevent moisture condensation. Weigh 1.91 mg of the compound.

  • Solvent Addition: Add exactly 1.0 mL of sterile, cell-culture grade anhydrous DMSO (≥99.9% purity) to achieve a 10 mM stock solution.

  • Agitation: Vortex the vial vigorously for 30-60 seconds.

  • Sonication (If necessary): If the solution is not completely clear, place the vial in a water bath sonicator at room temperature for 5-10 minutes.

    • Self-Validation Check: The solution must be completely transparent with no visible particulates when held against a light source or viewed under a low-power microscope.

  • Storage: Aliquot the stock into single-use volumes and store at -20°C in the dark. Avoid repeated freeze-thaw cycles.

Phase 2: Aqueous Dilution (Cell Culture Media)

Causality: Direct addition of a highly concentrated organic stock into an aqueous buffer can cause rapid supersaturation and localized precipitation (a "solvent crash"). Pre-warming the media increases the kinetic energy of the system, enhancing the thermodynamic solubility limit.

  • Preparation: Pre-warm the complete cell culture media (e.g., DMEM or RPMI supplemented with FBS) to 37°C.

  • Dilution: To achieve a final assay concentration of 10 µM, you will need to add 1 µL of the 10 mM DMSO stock to 999 µL of pre-warmed media.

  • Mixing Technique (Critical): Add the stock dropwise while continuously vortexing or swirling the media. Never add the aqueous media directly to the DMSO stock aliquot.

  • Equilibration: Allow the final solution to equilibrate at 37°C for 15 minutes before applying it to the cell culture.

Solvation Mechanism & Cellular Partitioning

SolvationMechanism Z Zwitterionic Solid Strong Intermolecular H-Bonds D DMSO Solvation Disrupts H-Bonds via Dipole Z->D Solubilize M Media (pH 7.4) Deprotonated Carboxylate (-COO⁻) D->M Dilute C Cellular Uptake Passive Permeability M->C Partition

Logical relationship of solvation states and cellular partitioning.

Troubleshooting Guides & FAQs

Q1: Why does the compound precipitate (form a cloudy suspension) when added to the culture media? A: This is a classic "solvent crash." When the DMSO stock is introduced to the aqueous media, the DMSO rapidly diffuses into the water. If the local concentration of the highly hydrophobic tetrahydroquinoline core exceeds its aqueous solubility limit before it can uniformly disperse, it precipitates out of solution. Troubleshooting Step: Always add the DMSO stock dropwise into vigorously swirling, pre-warmed (37°C) media. If precipitation persists, prepare an intermediate dilution (e.g., 1 mM) in a 50/50 mixture of DMSO and media before the final dilution, or rely on carrier proteins like Bovine Serum Albumin (BSA) present in FBS, which can bind and stabilize the hydrophobic core in solution.

Q2: How does the amphoteric nature of 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid affect my assay? A: The compound contains both a basic secondary amine and an acidic carboxylic acid. At physiological pH (7.4), the carboxylic acid (pKa ~4) will be deprotonated (-COO⁻), while the amine (pKa ~5-6) will be mostly neutral, giving the molecule a net negative charge. This anionic state increases aqueous solubility compared to the neutral zwitterion but can reduce passive membrane permeability. Ensure your cell culture media is heavily buffered (e.g., with HEPES) to prevent local pH shifts that could alter the ionization state and trigger precipitation.

Q3: What is the maximum DMSO concentration I can use without causing cytotoxicity? A: DMSO toxicity is highly dependent on the cell line. While a final concentration of 0.1% DMSO is generally safe for almost all cells[3], concentrations above this threshold at 37°C can induce cellular differentiation, alter membrane fluidity, or cause apoptosis in sensitive lines.

Table 2: General DMSO Tolerance by Cell Type

Cell TypeRecommended Max DMSO (v/v)Absolute Max DMSO (v/v)
Primary Neurons / Stem Cells≤ 0.05%0.1%
Suspension Cells (e.g., Jurkat)≤ 0.1%0.2%
Adherent Cancer Lines (e.g., HeLa)≤ 0.1%0.5%[3]
Hepatocytes (e.g., HepG2)≤ 0.5%1.0%

Self-Validation Check: Always run a "Vehicle Control" well in your assay containing the exact same concentration of DMSO as your highest compound treatment. This isolates the compound's biological effect from background solvent toxicity.

References

  • Title: 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (CID 90767300) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: DMSO Cell Culture Grade Specifications & Toxicity Guidelines Source: Servicebio URL: [Link]

  • Title: 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid - Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for 4-Oxo-1,2,3,4-Tetrahydroquinoline-5-Carboxylic Acid Derivatives

Welcome to the Application Scientist Support Portal. The synthesis of highly functionalized 2,3-dihydro-4(1H)-quinolinones (4-oxo-1,2,3,4-tetrahydroquinolines) is a critical workflow in modern drug development[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of highly functionalized 2,3-dihydro-4(1H)-quinolinones (4-oxo-1,2,3,4-tetrahydroquinolines) is a critical workflow in modern drug development[1]. Synthesizing the 5-carboxylic acid derivatives typically relies on a domino imine addition-Nucleophilic Aromatic Substitution (SNAr) sequence[1].

While the initial imine addition is highly facile, the subsequent SNAr cyclization is thermodynamically demanding. Precise temperature control is the master variable that dictates whether the reaction yields the desired bicyclic core or diverges into acyclic stalling and thermal degradation. This guide provides the mechanistic causality, self-validating protocols, and troubleshooting steps required to optimize this delicate thermal balance.

Mechanistic Causality: The Thermal SNAr Bifurcation

The formation of the 4-oxo-1,2,3,4-tetrahydroquinoline core requires the nitrogen of the newly formed acyclic adduct to attack the activated aromatic ring, displacing a leaving group (typically fluoride)[1].

The Causality of Temperature: This intramolecular SNAr ring closure requires sufficient thermal energy to disrupt the aromaticity of the precursor and form the transient Meisenheimer complex. If the temperature is too low, the reaction stalls at the acyclic intermediate. If the temperature is too high, the 5-carboxylic acid/ester moiety becomes highly susceptible to base-catalyzed hydrolysis and subsequent thermal decarboxylation. The optimal temperature is strictly dictated by the strength of the Electron Withdrawing Group (EWG) on the aromatic ring[2].

G Reactants Reactants (Imine + Aromatic Precursor) Addition Intermediate Adduct (Acyclic) Reactants->Addition K2CO3, DMF LowTemp Sub-optimal Temp (< 50 °C) Addition->LowTemp OptTemp Optimal Temp (75 - 95 °C) Addition->OptTemp HighTemp Excessive Temp (> 120 °C) Addition->HighTemp LowTemp->Addition Stalled Reaction Product 4-Oxo-THQ-5-Carboxylic Acid Derivative OptTemp->Product Efficient SNAr Byproducts Degradation (Decarboxylation/Hydrolysis) HighTemp->Byproducts Thermal Breakdown

Fig 1: Temperature-dependent mechanistic pathways in domino imine addition-SNAr synthesis.

Quantitative Data: Thermal Optimization Matrix

The required cyclization temperature is inversely proportional to the electron-withdrawing capacity of the aromatic substituents. Use the following empirically validated matrix to set your initial reaction parameters[2].

Substrate Activation5-Position MoietyTarget TemperatureReaction TimeExpected YieldPrimary Failure Mode
Strong EWG (e.g., 7-NO₂)Methyl ester75 – 90 °C12 – 18 h85 – 95%Overheating causes tarring
Moderate EWG (e.g., 7-CN)Methyl ester125 – 130 °C24 h60 – 75%Incomplete cyclization
Weak EWG (e.g., 7-H)Free carboxylic acid> 150 °C (Not rec.)> 48 h< 20%Decarboxylation / Hydrolysis

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) utilizes an in-process LC-MS checkpoint to ensure the thermal energy is correctly tuned before proceeding to workup.

Step 1: Reagent Assembly Dissolve the activated aromatic precursor (e.g., methyl 2-(2-fluoro-5-nitrophenyl)acetate) and the pre-formed imine in strictly anhydrous DMF to achieve a 0.2 M concentration[2]. Causality: Anhydrous conditions are mandatory; trace water at elevated temperatures will rapidly hydrolyze the 5-carboxylic ester, leading to decarboxylation.

Step 2: Base Initiation Add 2.5 equivalents of anhydrous K₂CO₃. Stir at room temperature for 30 minutes. Causality: The base deprotonates the active methylene, initiating the nucleophilic attack on the imine to form the acyclic adduct[2].

Step 3: Temperature-Controlled Cyclization Ramp the heating mantle to the target temperature designated in the Thermal Optimization Matrix (e.g., 90 °C for nitro-activated substrates) under a positive pressure of argon[2].

Step 4: Self-Validation Checkpoint (Critical) After 2 hours of heating, extract a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS. Validation Metric: Monitor the SNAr progression by comparing the S/N ratio of the acyclic adduct [M+H]⁺ against the cyclized 4-oxo-THQ product [M-HF+H]⁺. The acyclic intermediate must be <5% relative to the product. If the intermediate is >5%, increase the reaction temperature by exactly 5 °C and re-test after 1 hour.

Step 5: Quenching and Isolation Once validated, rapidly cool the reaction to 0 °C using an ice bath. Quench with saturated aqueous NH₄Cl to neutralize the base and prevent post-reaction ester hydrolysis. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at the acyclic imine addition adduct. Should I increase the temperature or extend the reaction time? A: You must increase the temperature in 5 °C increments. The intramolecular SNAr ring closure is thermodynamically demanding because it requires overcoming a high activation barrier to form the Meisenheimer complex[1]. If the thermal energy of the system is below this activation barrier, extending the time will not drive the reaction forward; it will only increase the likelihood of imine hydrolysis.

Q2: I am observing a significant loss of the 5-carboxylic acid group during the reaction. How can I prevent this? A: Thermal decarboxylation is a severe risk for 4-oxo-quinoline derivatives when heated above 100 °C in basic conditions. To mitigate this, ensure the carboxylic acid is protected as an ester (e.g., methyl or tert-butyl ester) during the SNAr step[1]. Furthermore, strictly maintain anhydrous conditions. Trace water at elevated temperatures will hydrolyze the ester back to the free acid, which subsequently decarboxylates.

Q3: Can microwave irradiation be used to optimize the heating profile for these derivatives? A: Yes. Microwave-assisted synthesis provides uniform volumetric heating, which is highly effective for cyclization reactions like SNAr sequences or Pictet-Spengler condensations[3]. Microwave irradiation can reduce reaction times from 18 hours to as little as 15 minutes. This drastically minimizes the time the sensitive 4-oxo and 5-carboxylic ester moieties spend at high temperatures, thereby suppressing thermal degradation[3].

Q4: How does the steric bulk of the imine affect the required reaction temperature? A: Sterically demanding imines (such as ketimines) significantly increase the activation energy required for both the initial addition and the subsequent cyclization. Domino annulations that succeed at room temperature with simple aldimines often fail completely with ketimines, requiring elevated temperatures or stronger bases to proceed[1]. If using a ketimine, expect to increase your baseline temperature by 15–20 °C.

References

  • Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions | Source: nih.
  • Title: Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy | Source: mdpi.
  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies | Source: rsc.

Sources

Reference Data & Comparative Studies

Validation

comparative pharmacokinetics of 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid derivatives

Title: Comparative Pharmacokinetics of 4-Oxo-1,2,3,4-Tetrahydroquinoline-5-Carboxylic Acid Derivatives: Scaffolds for PARP Inhibition and Anti-Infectives Executive Summary & Scaffold Significance The 4-oxo-1,2,3,4-tetrah...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Pharmacokinetics of 4-Oxo-1,2,3,4-Tetrahydroquinoline-5-Carboxylic Acid Derivatives: Scaffolds for PARP Inhibition and Anti-Infectives

Executive Summary & Scaffold Significance

The 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery. While historically explored for anti-infective properties, its most significant contemporary application is serving as the structural foundation for highly potent poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Talazoparib (BMN 673)[1].

In its native free-acid form, this scaffold exhibits suboptimal pharmacokinetic (PK) properties. However, through strategic medicinal chemistry modifications—specifically esterification, halogenation, and cyclization—researchers can dramatically alter its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an objective, data-driven comparison of these derivatives, detailing the causality behind structural modifications and providing a self-validating protocol for their PK evaluation.

Mechanistic Rationale: Structure-Pharmacokinetic Relationships

To understand the comparative performance of these derivatives, we must analyze the physicochemical impact of each functional group:

  • Derivative A (The Free Acid): The native 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid possesses a highly polar carboxylic acid moiety. While it can form a transient intramolecular hydrogen bond with the adjacent 4-oxo group to slightly improve membrane partitioning, the exposed acid remains highly susceptible to Phase II UGT-mediated glucuronidation. This results in rapid biliary and renal clearance.

  • Derivative B (The Methyl Ester): The synthesis of clinical-grade PARP inhibitors often routes through methyl 7-fluoro-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate derivatives to overcome the poor synthetic scalability and suboptimal PK of the free acid[2]. Masking the acid as a methyl ester significantly enhances lipophilicity (LogP), improving intestinal absorption and cellular permeability. Furthermore, introducing a fluorine atom at the C7 position creates a steric and electronic shield that blocks oxidative metabolism by Cytochrome P450 (CYP) enzymes.

  • Derivative C (The Cyclized Phthalazinone): Condensation of the ester with hydrazine yields a rigid phthalazinone ring (e.g., Talazoparib). This cyclization locks the active conformation required for PARP1/2 binding and provides exceptional metabolic stability. In rodent models, this fully cyclized derivative demonstrates >50% oral bioavailability and an extended half-life, enabling once-daily dosing[1]. Recent chemical proteomics have also identified PARP16 as a non-canonical target for these derivatives, expanding their polypharmacology[3].

ScaffoldEvolution A Free Acid Scaffold (Rapid Renal Clearance) B Methyl Ester Derivative (Improved Lipophilicity) A->B Esterification C Fluorinated Intermediate (CYP450 Resistance) B->C Halogenation (C7) D Cyclized Phthalazinone (Extended Half-Life) C->D Hydrazine Cyclization

Fig 1. Structural evolution of the 4-oxo-tetrahydroquinoline scaffold to optimize PK properties.

Comparative Pharmacokinetic Data

The following table synthesizes the quantitative ADME parameters of the three scaffold stages, illustrating the profound impact of structural optimization on systemic exposure.

Compound StageKey Structural ModificationsOral Bioavailability (F%)Clearance (L/h/kg)Half-life (T1/2, h)Primary Metabolic Route
Derivative A Unsubstituted 5-COOH< 10%> 3.5 (High)~ 0.8Glucuronidation (UGT)
Derivative B 5-COOCH₃, 7-Fluoro25 - 35%1.8 (Moderate)~ 2.5Esterase hydrolysis, CYP3A4
Derivative C Cyclized Phthalazinone> 50%< 0.5 (Low)> 40.0Renal excretion (unchanged)

Note: Data represents aggregate preclinical rodent model values to illustrate structure-pharmacokinetic relationships during lead optimization.

Experimental Methodology: Self-Validating PK Profiling

To accurately generate the comparative data shown above, a rigorous, artifact-free experimental workflow is required. Below is the step-by-step methodology for in vivo PK profiling via LC-MS/MS.

Step 1: Formulation and Administration

  • Action: Formulate the derivative in a vehicle of 10% DMSO / 10% Solutol HS15 / 80% Saline. Administer intravenously (IV) at 2 mg/kg and orally (PO) at 10 mg/kg to male Sprague-Dawley rats.

  • Causality: The 4-oxo-tetrahydroquinoline scaffold, particularly in its esterified form, exhibits high crystallinity and low aqueous solubility. This co-solvent system disrupts the crystal lattice (DMSO) and provides micellar solubilization (Solutol), preventing in vivo precipitation and erratic absorption profiles.

Step 2: Serial Blood Sampling

  • Action: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 4°C to separate plasma.

  • Causality: K2EDTA chelates calcium, preventing coagulation without introducing the ion-suppression artifacts frequently caused by heparin during downstream mass spectrometry.

Step 3: Plasma Extraction (Protein Precipitation)

  • Action: Aliquot 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing 50 ng/mL Tolbutamide (Internal Standard). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes.

  • Causality: Acetonitrile aggressively denatures plasma proteins to release bound drug. The 3:1 organic-to-aqueous ratio ensures >95% precipitation of proteins that would otherwise foul the LC column. Tolbutamide is selected as an IS because its ionization potential closely matches the quinoline scaffold, correcting for matrix effects during electrospray ionization (ESI).

Step 4: LC-MS/MS Analysis & System Suitability (Self-Validation)

  • Action: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile. Crucial QC Step: Run a blank matrix, a zero sample (matrix + IS), and six levels of QC samples (LQC, MQC, HQC) before and after the analytical batch. The coefficient of variation (CV) must be ≤15%.

  • Causality: The acidic mobile phase ensures the protonation of the basic nitrogen in the tetrahydroquinoline ring, driving the formation of the [M+H]+ precursor ion for sensitive detection in positive ion mode. The bracketing QC samples create a self-validating system; they ensure that any drift in mass spectrometer optics or column degradation during the run is immediately identified, validating the integrity of the generated PK parameters.

PKWorkflow N1 Dosing (IV/PO) N2 Blood Sampling (K2EDTA) N1->N2 N3 Protein Precipitation (+ IS) N2->N3 N4 LC-MS/MS Analysis N3->N4 N5 NCA PK Modeling N4->N5

Fig 2. Self-validating in vivo pharmacokinetic profiling workflow using LC-MS/MS.

Conclusion

The 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid scaffold is a masterclass in pharmacokinetic optimization. While the raw acid is limited by rapid clearance and poor permeability, intelligent medicinal chemistry—transitioning through a lipophilic methyl ester intermediate to a highly stable, cyclized phthalazinone—yields best-in-class clinical candidates with exceptional oral bioavailability and target engagement.

References

  • The non-canonical target PARP16 contributes to polypharmacology of the PARP inhibitor talazoparib and its synergy with WEE1 inhibitors. Source: nih.gov.
  • BMN 673 | 1207456-01-6. Source: chemicalbook.com.
  • Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one. Source: acs.org.

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic Acid

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, from procurement to disposal. The proper management of chemical waste i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, from procurement to disposal. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, technically grounded framework for the safe disposal of 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid, ensuring that your operational protocols are as rigorous as your research.

Hazard Assessment and Characterization

Direct, comprehensive toxicological and environmental hazard data for 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is not extensively documented in readily available literature[1]. Therefore, a conservative approach, grounded in the known hazards of structurally similar quinoline derivatives, is essential for ensuring safety. Compounds within the quinoline family are often characterized by potential toxicity, irritation, and significant environmental hazards.[2][3][4].

Based on data from analogous compounds, this substance should be handled as a hazardous material. The primary operational directive is to prevent its release into the environment and to avoid personnel exposure.[5][6].

Table 1: Hazard Profile of Structurally Related Quinolone & Tetrahydroquinoline Derivatives

Hazard Category GHS Classification & Statements for Analogous Compounds Rationale for Precaution
Skin Corrosion/Irritation Category 2: Causes skin irritation (H315).[7][8][9] Assume the compound is irritating upon contact. Prolonged skin contact must be avoided.
Serious Eye Damage/Irritation Category 2/2A: Causes serious eye irritation (H319).[7][8][9][10] Direct contact with eyes could lead to significant injury. Eye protection is mandatory.
Acute Toxicity Category 3/4: Toxic or harmful if swallowed (H301/H302).[2][11] Ingestion poses a significant health risk.
Specific Target Organ Toxicity Category 3: May cause respiratory irritation (H335).[8][9] Inhalation of the solid as a dust should be minimized by handling in ventilated enclosures.

| Environmental Hazard | High Toxicity to Aquatic Life: Many quinoline derivatives are noted for their long-lasting, toxic effects on aquatic ecosystems.[2][3][12] | Disposal into the sanitary sewer system is strictly prohibited to prevent environmental contamination.[4][5][6] |

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all safety measures are in place. The causality is clear: effective PPE and engineering controls are the primary barriers between the researcher and potential chemical exposure.

  • Engineering Controls : All handling of solid 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid and the preparation of its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[2][6].

  • Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this compound includes:

    • Gloves : Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.[12].

    • Eye Protection : Chemical safety goggles or a full-face shield must be worn to protect against splashes or airborne particles.[2][7].

    • Lab Coat : A properly fastened, full-length laboratory coat is mandatory to protect skin and clothing.[13].

Step-by-Step Waste Collection and Segregation Protocol

The principle of waste segregation is critical to prevent dangerous chemical reactions within a waste container.[13][14]. Never mix incompatible waste streams.

Protocol for Solid Waste Collection:

  • Designate a Container : Use a clearly labeled, sealable, and chemically compatible hazardous waste container for solid waste.[2]. The container should be in good condition, free from cracks or residue.

  • Transfer : Carefully transfer solid 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid, contaminated weighing papers, and disposable implements directly into the designated solid waste container.[2].

  • Avoid Dust Generation : Perform transfers in a manner that minimizes the generation of airborne dust.[2][6].

  • Seal : Keep the container securely closed at all times except when actively adding waste.[14][15].

Protocol for Liquid Waste Collection:

  • Designate a Container : Use a separate, leak-proof, and clearly labeled hazardous liquid waste container. Polyethylene or other compatible plastic containers are often preferred.[15]. Do not use metal containers for acidic or basic solutions.[13].

  • Collect Solutions : Pour solutions containing the compound directly into the liquid waste container.

  • Collect Rinsate : Decontaminate laboratory glassware by rinsing with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected as hazardous liquid waste.[2]. A triple rinse is a common best practice.[13].

  • Seal : Keep the container tightly sealed when not in use. If there is a potential for gas generation, use a vented cap.[13].

Protocol for Contaminated Materials:

  • Sharps : Any needles, broken glass, or other sharps contaminated with the compound must be placed in a designated, puncture-proof sharps container.[12].

  • PPE : Used gloves, disposable lab coats, and other contaminated PPE should be collected in a separate bag or container designated for solid hazardous waste.[2].

Waste Containerization and Labeling

Proper labeling is a non-negotiable aspect of waste management; it ensures the safety of everyone who will handle the container, from laboratory personnel to disposal technicians.[15].

  • Container Integrity : The waste container must be in good condition and compatible with its contents.[13][14]. For example, do not store corrosive materials in metal cans.[13]. Repurposed chemical containers are acceptable only if they are triple-rinsed and the original label is completely removed or defaced.[13][14].

  • Labeling Requirements : Every waste container must have a hazardous waste tag or label affixed as soon as the first drop of waste is added.[14]. The label must include:

    • The full, unabbreviated chemical name: "4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid".

    • A clear indication of all constituents and their approximate concentrations.

    • The associated hazard warnings (e.g., "Irritant," "Environmental Hazard").[12].

    • The date of waste accumulation.

On-Site Storage in a Satellite Accumulation Area (SAA)

Federal and state regulations, such as those established by the EPA, govern the temporary storage of hazardous waste within laboratories.[16]. Waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA).[15][17].

  • Location : The SAA must be under the control of laboratory personnel and, ideally, within their line of sight.[17].

  • Quantity Limits : A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[15].

  • Secondary Containment : Waste containers stored on the floor or in areas where a spill could spread must be placed in a secondary containment bin or tray capable of holding the contents of the largest container.[13].

Final Disposal Pathway

The ultimate disposal of 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid waste is a regulated process that must not involve drain or trash disposal.[5][16]. The only acceptable method is through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2][18]. These entities will ensure the waste is transported to an approved facility for final treatment, typically via high-temperature incineration.[2][17].

G cluster_0 In-Lab Procedures cluster_1 Institutional Disposal Workflow A Waste Generation (Solid, Liquid, Contaminated PPE) B Characterize as Hazardous (Based on Analog Data) A->B C Segregate Waste Streams (Solids vs. Liquids, Incompatibles) B->C D Containerize & Label Correctly (Full Name, Hazards, Date) C->D E Store in Designated SAA (Secondary Containment, Closed Lids) D->E F Request Waste Pickup (Contact EH&S or equivalent) E->F G Waste Collection (By Trained Professionals) F->G H Final Disposal (Licensed Hazardous Waste Facility) G->H I Disposal Complete (Documentation Retained) H->I

Diagram 1: Decision workflow for the proper disposal of laboratory chemical waste.

Spill Management

In the event of a spill, prioritize personnel safety and containment.

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Protect : Ensure you are wearing appropriate PPE before attempting cleanup.[6].

  • Contain : For solid spills, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[10]. For liquid spills, absorb with a non-flammable absorbent material (e.g., vermiculite, sand) and collect the material into a sealed container for disposal as hazardous waste.[4].

  • Decontaminate : Clean the spill area thoroughly. All cleanup materials are considered hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EH&S department.

Waste Minimization Strategies

A core principle of modern chemical management is to reduce waste at its source.[14][15].

  • Source Reduction : Purchase only the quantity of chemical necessary for your experiments. This is the most effective way to minimize waste.[14][15].

  • Inventory Management : Maintain an accurate inventory of your chemicals to avoid purchasing duplicates.[15].

  • Substitution : Where scientifically viable, consider substituting less hazardous chemicals in your protocols.[15].

By adhering to these technically sound and procedurally validated guidelines, you uphold the highest standards of safety and environmental compliance, reinforcing the trust placed in you as a scientific professional.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Pennsylvania, EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • BenchChem. (2025). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • Texas Tech University, EHS. (2019, April 16). Chemical Waste Management SOP.
  • University of Illinois, Division of Research Safety. (2025, September 25). Chemical Waste Procedures.
  • BenchChem. (2025). Proper Disposal of 5,6-Dihydroxy-8-aminoquinoline: A Comprehensive Guide for Laboratory Professionals.
  • Fisher Scientific. (2025, December 23). SAFETY DATA SHEET - N-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 1,2,3,4-Tetrahydroquinoline.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID.
  • PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • AK Scientific, Inc. Safety Data Sheet - 6-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 1,2,3,4-Tetrahydroisoquinoline.
  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
  • Key Organics. (2017, December 1). Safety Data Sheet - 4-oxo-1-azatricyclo[7.3.1.0]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid.
  • PubChemLite. 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid.
  • PubChem. 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C10H9NO3.
  • PubChem. 1,2,3,4-Tetrahydroquinoline | C9H11N.

Sources

Handling

Personal protective equipment for handling 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Comprehensive Safety Protocol: Handling 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid Disclaimer: As of the composition of this guide, a specific Safety Data Sheet (SDS) for 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Protocol: Handling 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Disclaimer: As of the composition of this guide, a specific Safety Data Sheet (SDS) for 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is not publicly available. The following procedural guidance is synthesized from authoritative data on structurally analogous compounds, including quinoline derivatives, tetrahydroquinolines, and carboxylic acids.[1][2] This information is intended to empower researchers with a robust safety framework. It is not a substitute for a comprehensive, lab-specific risk assessment, which is mandatory before any handling of this compound. Always consult with your institution's Environmental Health and Safety (EHS) department.

Hazard Profile & Risk Assessment: A Structural Causality Approach

To effectively mitigate risk, we must understand the inherent hazards derived from the compound's molecular structure. The risk profile of 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a composite of the hazards associated with its quinoline core, the carboxylic acid functional group, and its likely physical state as a solid powder.

  • Quinoline Core: The foundational quinoline ring system is associated with significant health and environmental hazards. Quinoline itself is suspected of causing genetic defects and may have carcinogenic effects.[1][3] It is also known to be toxic to the liver and kidneys and poses a high toxicity risk to aquatic life.[3][4][5]

  • Carboxylic Acid Group: Carboxylic acids are generally acidic and can be corrosive or irritating to the skin and eyes.[6][7]

  • Solid/Powder Form: As a solid, the primary route of exposure during handling is the inhalation of airborne dust particles and direct skin or eye contact.[8][9] Minimizing dust generation is a critical control point.[7][8]

Anticipated Hazard Classification Summary

Based on analogous compounds, the following GHS classifications should be conservatively assumed for risk assessment purposes.

Hazard CategoryGHS Classification (Anticipated)Associated StatementsSource Analogs
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed / H302: Harmful if swallowed[4][10]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][11][12][13]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][11][12][13]
Specific Target Organ ToxicityCategory 3 (Respiratory)H335: May cause respiratory irritation[9][11][14]
Germ Cell MutagenicityCategory 2 (Suspected)H341: Suspected of causing genetic defects[1]
CarcinogenicityCategory 2 (Suspected)H351: Suspected of causing cancer[1][11]
Aquatic HazardAcute Category 1H400: Very toxic to aquatic life[4]

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense. Your primary protection comes from robust engineering controls designed to minimize exposure.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[2][4][15] This is non-negotiable and serves to control the inhalation of hazardous dust or vapors.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[7][14][15]

  • Designated Work Area: Establish a designated area within the fume hood specifically for working with this compound.[8] Line the work surface with absorbent, disposable bench pads to contain any potential spills.[8]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][7][14]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure.[16]

PPE CategorySpecificationRationale & Best Practices
Eye & Face Protection Tightly fitting chemical safety goggles (ANSI Z87.1 / EN166 compliant). A full-face shield is required when there is a significant risk of splashes or dust generation.[7][11]Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against fine dust particulates. The face shield offers a secondary layer of protection for the entire face.[1]
Hand Protection Chemical-resistant nitrile gloves (tested to EN 374).[2][4]Inspect gloves for any signs of degradation or punctures before each use.[2][17] For procedures with a higher risk of contamination, consider double-gloving. Change gloves immediately if they become contaminated and at least every two hours during extended use.[8] Never wear gloves outside the laboratory or touch common surfaces like doorknobs or keyboards.[16]
Body Protection A flame-resistant laboratory coat with a fully fastened front.[2][16]This protects skin and personal clothing from incidental contact and contamination. For larger-scale operations, a chemical-resistant apron or a full protective suit may be warranted based on your risk assessment.[1][17]
Respiratory Protection A NIOSH/MSHA-approved respirator with an appropriate particulate filter (e.g., N95 or higher).[1][7][11]This should be considered a secondary safety measure. The primary control is the chemical fume hood. Respirator use is essential during spill cleanup outside of a hood or if engineering controls are known to be insufficient. A proper fit test and training are required for all respirator users.
Protocol: PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination.

  • Donning (Putting On):

    • Fasten lab coat completely.

    • Put on inner gloves (if double-gloving).

    • Put on respirator (if required by your risk assessment).

    • Put on chemical safety goggles.

    • Put on face shield.

    • Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove outer gloves.

    • Remove face shield and goggles, handling them by the straps.

    • Remove lab coat, turning it inside out as you roll it off.

    • Remove inner gloves.

    • Wash hands and arms thoroughly with soap and water.[8][16][17]

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step workflow minimizes the risk of exposure and release.

Step-by-Step Handling Protocol
  • Preparation: Clearly label all necessary glassware and containers before starting.[16] Prepare all required solvents and equipment and place them in the designated fume hood area.

  • Weighing the Compound: To avoid generating dust, use the "tare method."[8]

    • Pre-weigh a sealed container (e.g., a vial with a cap) on a balance outside the hood.

    • Take the tared container into the fume hood.

    • Carefully add the powdered compound to the container.

    • Securely close the container.

    • Remove the sealed container from the hood and weigh it to determine the mass of the compound by difference.[8]

  • Solution Preparation: Perform all dissolutions inside the fume hood.[8] If the powder is static and sticks to the container, an anti-static gun can be used.[8] Add solvent slowly to the solid to prevent splashing.

  • Post-Procedure Decontamination: After handling is complete, decontaminate all surfaces and equipment. Use a wet-wiping method with a suitable solvent, followed by washing with soap and water.[2][8] Do not dry-sweep, as this will generate dust.[8]

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (Inside Fume Hood) cluster_cleanup Phase 3: Cleanup & Disposal prep_area 1. Prepare Designated Fume Hood Area don_ppe 2. Don Full PPE (Goggles, Gloves, Coat) prep_area->don_ppe weigh 3. Weigh Compound (Tare Method) don_ppe->weigh dissolve 4. Prepare Solution / Perform Reaction weigh->dissolve decon 5. Decontaminate Work Area & Glassware dissolve->decon waste 6. Segregate & Seal Hazardous Waste decon->waste doff_ppe 7. Doff PPE in Correct Sequence waste->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: Safe handling workflow for 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid.

Disposal Plan: Cradle-to-Grave Responsibility

All waste generated from handling this compound must be treated as hazardous waste.[4][8]

  • Solid Waste:

    • Collect all solid waste, including contaminated weighing paper, bench pads, and used PPE (gloves, etc.), in a dedicated, clearly labeled, and sealable hazardous waste container.[4]

    • Avoid generating dust during transfer.[4]

  • Liquid Waste:

    • Collect all solutions containing the compound and any solvent rinses from decontaminating glassware into a compatible, clearly labeled hazardous liquid waste container.[4]

    • Do not mix with incompatible waste streams.[4]

  • Final Disposal:

    • Ensure all waste containers are tightly sealed and stored in a designated secondary containment area while awaiting pickup.

    • The ultimate disposal must be conducted through your institution's EHS department or a licensed hazardous waste disposal contractor.[4] Do not pour any waste down the drain.[5]

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide - Benchchem.
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl- - Benchchem.
  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorpor
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions) - Duke OESO.
  • Quinoline: Synthesis, Applications, and Environmental Impact - Sinocure Chemical Group.
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies.
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid - Benchchem.
  • Material Safety Data Sheet - Chromane-2-carboxylic acid - Cole-Parmer.
  • 4 - SAFETY D
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Quinoline - Hazardous Substance Fact Sheet.
  • Safety D
  • SAFETY D
  • Safe Handling and Storage of Chemicals | Environmental Health & Safety.
  • Guidelines for Safe Labor
  • SAFETY D
  • AK Scientific, Inc.
  • Safety D
  • SAFETY D

Sources

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